

Introduction: Navigating the Chemistry of a Key Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-(difluoromethoxy)aniline
Cat. No.:	B3069973

[Get Quote](#)

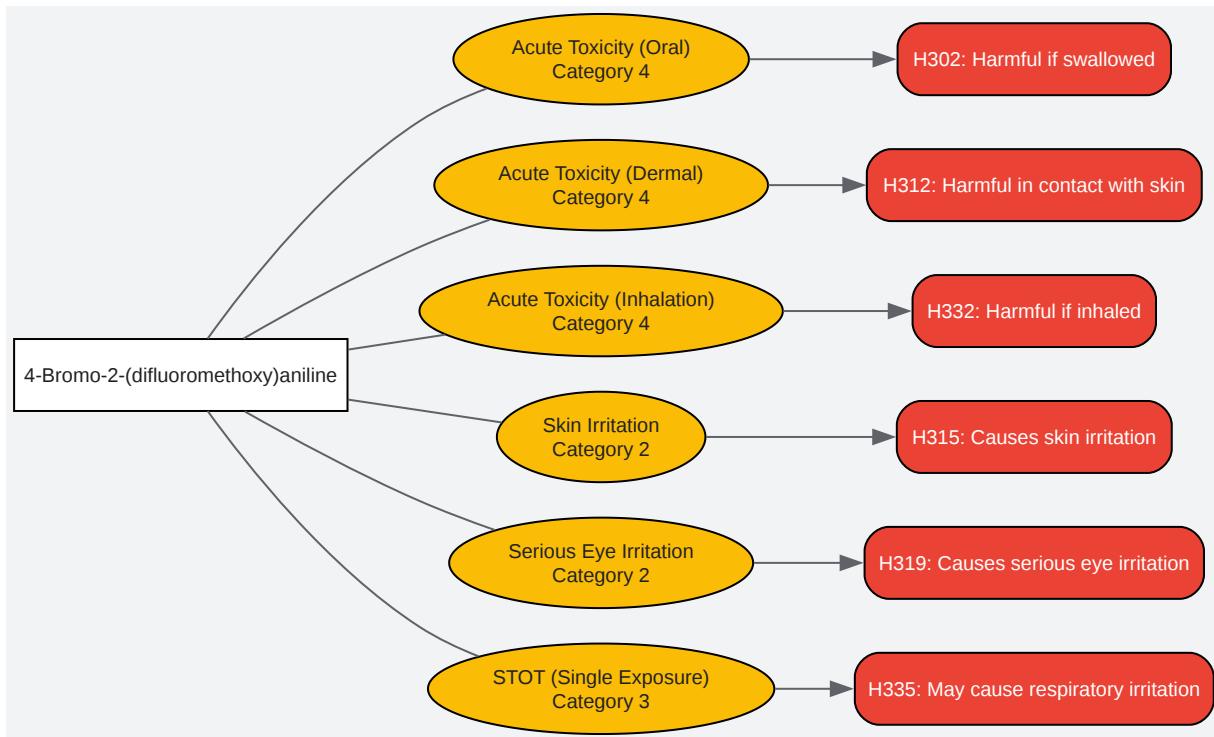
4-Bromo-2-(difluoromethoxy)aniline is a halogenated and fluorinated aniline derivative increasingly utilized as a key building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling reactions, an amine for nucleophilic additions or diazotization, and a difluoromethoxy group to modulate electronic properties and lipophilicity—makes it a versatile intermediate in the synthesis of complex target molecules.

However, this structural complexity also necessitates a comprehensive understanding of its potential hazards. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on the safe handling, storage, and emergency management of this compound. By understanding the causality behind safety protocols, laboratory personnel can foster a self-validating system of safety awareness and operational excellence.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is the precise identification of the substance. **4-Bromo-2-(difluoromethoxy)aniline** is registered under CAS Number 1000575-14-3.^{[1][2]} Its molecular structure is key to understanding its reactivity and potential interactions.

Caption: Chemical Structure of **4-Bromo-2-(difluoromethoxy)aniline**.


The physical properties of a compound dictate its behavior under laboratory conditions and are critical for designing appropriate storage and handling procedures.

Property	Value	Source
CAS Number	1000575-14-3	[1] [2]
Molecular Formula	C ₇ H ₆ BrF ₂ NO	[2]
Molecular Weight	238.03 g/mol	[2]
Appearance	Data not consistently available; likely a solid or liquid.	
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available; expect low water solubility typical of halogenated anilines.	

Section 2: Comprehensive Hazard Analysis (GHS)

According to the Globally Harmonized System (GHS), **4-Bromo-2-(difluoromethoxy)aniline** is classified as a hazardous substance with multiple routes of exposure and target organ effects.

[\[1\]](#) The "Warning" signal word indicates the severity of these hazards.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: GHS Hazard Profile and Associated Statements.

Expert Analysis of Hazards:

- Acute Toxicity (Category 4): This classification across oral, dermal, and inhalation routes signifies that exposure can lead to significant, though not immediately lethal, adverse health effects.^[1] The aniline substructure is a known toxicophore, often associated with methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport. While this specific effect is not explicitly listed for this molecule in the available data, it is a critical consideration for all aromatic amines.
- Skin and Eye Irritation (Category 2): The compound is a confirmed irritant.^[1] This is not merely a surface-level effect; repeated or prolonged contact can lead to dermatitis. The

"Causes serious eye irritation" (H319) classification implies that contact can result in more than transient redness, potentially causing significant discomfort or damage.[\[1\]](#)

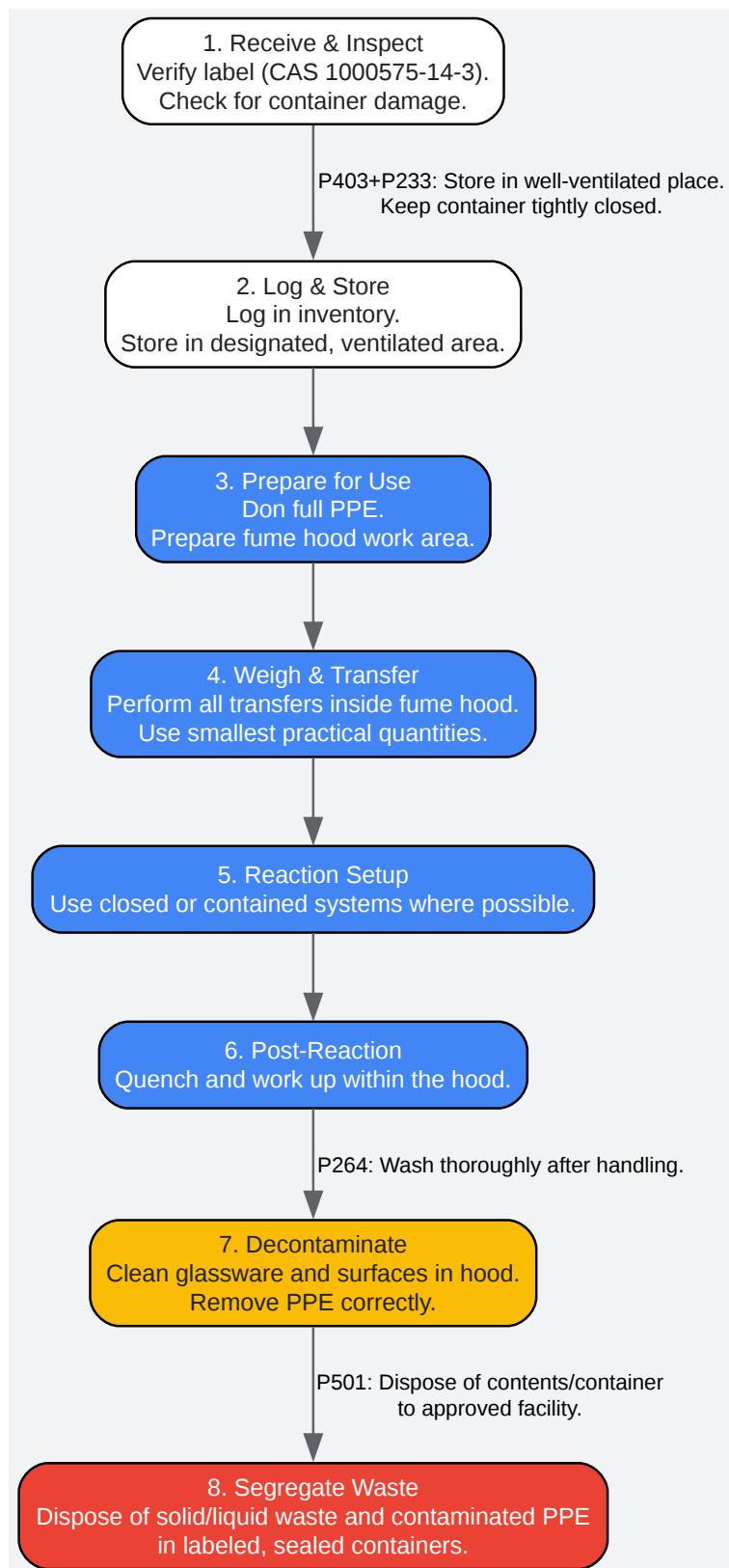
- Specific Target Organ Toxicity (STOT) - Category 3: The H335 statement, "May cause respiratory irritation," points to the lungs and respiratory tract as primary targets upon inhalation of dust or vapors.[\[1\]](#)[\[2\]](#) This necessitates stringent control over airborne particulates and vapors.

Section 3: Proactive Risk Mitigation and Exposure Control

A self-validating safety system relies on protocols that assume potential exposure and build in layers of protection. The following hierarchy of controls is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling **4-Bromo-2-(difluoromethoxy)aniline** is a certified chemical fume hood.[\[3\]](#) This is non-negotiable. The fume hood contains vapors and fine particulates, preventing their inhalation and minimizing contamination of the general laboratory environment. All weighing, transfers, and reaction setups involving this compound must be performed within the hood. Additionally, eyewash stations and safety showers must be readily accessible and tested regularly.[\[4\]](#)[\[5\]](#)


Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against direct contact. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Protection Type	Specification	Rationale and Best Practices
Eye/Face Protection	Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield should be worn over goggles during procedures with a high splash risk.	Protects against splashes and airborne particles causing serious eye irritation (H319).[1]
Skin Protection	Gloves: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[1] Clothing: A flame-resistant laboratory coat. [1] Ensure cuffs are tucked into gloves.	Prevents dermal absorption (H312) and skin irritation (H315).[1] Contaminated gloves must be removed using proper technique and disposed of immediately.[6]
Respiratory Protection	Not typically required if work is conducted exclusively within a functioning fume hood. For situations where a hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is necessary.[3]	Protects against inhalation of harmful dust or vapors (H332, H335).[1]

Safe Handling Workflow

A structured workflow minimizes the potential for error and exposure. The following process diagram outlines a safe handling protocol from material receipt to waste disposal.

[Click to download full resolution via product page](#)

Caption: Step-by-step safe handling workflow for laboratory use.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and correct first aid can significantly mitigate the severity of an exposure.

- If Inhaled: Immediately move the person to fresh air.[\[1\]](#)[\[2\]](#) If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[\[1\]](#)[\[2\]](#) Seek immediate medical attention.[\[1\]](#)
- If on Skin: Take off all contaminated clothing immediately.[\[2\]](#) Wash the affected area with plenty of soap and water.[\[2\]](#) If skin irritation occurs, seek medical help.[\[1\]](#)[\[2\]](#) Wash contaminated clothing before reuse.[\[1\]](#)
- If in Eyes: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[\[2\]](#)[\[7\]](#) Remove contact lenses if present and easy to do. Continue rinsing.[\[7\]](#) Seek immediate medical attention from an ophthalmologist.
- If Swallowed: Rinse mouth with water.[\[1\]](#)[\[2\]](#) Do NOT induce vomiting.[\[2\]](#)[\[8\]](#) Never give anything by mouth to an unconscious person.[\[2\]](#) Call a physician or poison control center immediately.[\[2\]](#)[\[8\]](#)

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[2\]](#) A water spray can be used to cool containers and knock down vapors, but care must be taken to contain the runoff.
- Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[\[4\]](#)[\[7\]](#)
- Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[\[2\]](#)[\[7\]](#)

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area.[\[2\]](#) Ensure adequate ventilation. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[\[2\]](#) Do not create dust.[\[2\]](#)
- Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[\[1\]](#)
- Containment and Cleanup: For spills, wear full PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or vacuum up the material, placing it into a suitable, labeled, and sealed container for disposal.[\[7\]](#)[\[9\]](#)

Section 5: Chemical Stability, Storage, and Disposal

- Reactivity and Stability: The compound is generally stable under recommended storage conditions.[\[4\]](#) However, it is incompatible with strong oxidizing agents.[\[4\]](#)[\[8\]](#) Contact with acids, acid anhydrides, and acid chlorides should also be avoided.[\[3\]](#)
- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[\[1\]](#)[\[2\]](#)[\[8\]](#) The storage area should be locked up or otherwise accessible only to authorized personnel.[\[1\]](#) Some sources recommend storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, and protection from light, which is best practice for many aniline derivatives to prevent degradation.[\[5\]](#)[\[10\]](#)
- Disposal Considerations: This material must be disposed of as hazardous waste.[\[1\]](#) Do not allow it to contaminate water, foodstuffs, or sewer systems.[\[1\]](#)[\[2\]](#) Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[\[1\]](#)[\[2\]](#) All local, state, and federal regulations must be strictly followed.

Section 6: Toxicological and Ecological Information

- Toxicological Data: The primary toxicological concerns are acute toxicity, skin/eye irritation, and respiratory irritation as outlined in the GHS classification.[\[1\]](#) Comprehensive toxicological studies, such as carcinogenicity, mutagenicity, or reproductive toxicity, have not been fully investigated for this specific molecule.[\[8\]](#) However, the general class of aromatic

amines contains compounds with known long-term health risks, warranting a cautious approach.

- Ecological Data: There is currently no specific ecotoxicity data available for **4-Bromo-2-(difluoromethoxy)aniline**. However, given its chemical structure, it should be assumed to be harmful or toxic to aquatic life, and release into the environment must be avoided.

Conclusion

4-Bromo-2-(difluoromethoxy)aniline is a valuable synthetic intermediate whose utility is matched by its potential hazards. A thorough understanding of its GHS classification, coupled with the stringent application of engineering controls, appropriate PPE, and standardized handling protocols, is essential for its safe use. By treating this compound with the respect it demands and adhering to the principles of proactive risk mitigation, researchers can effectively protect themselves, their colleagues, and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]

- To cite this document: BenchChem. [Introduction: Navigating the Chemistry of a Key Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3069973#4-bromo-2-difluoromethoxy-aniline-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com